![molecular formula C7H13NO B1486431 (3-Azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 1172693-01-4](/img/structure/B1486431.png)
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is "1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The compound “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is a powder at room temperature . It has a molecular weight of 239.74 .Scientific Research Applications
Synthesis of Tropane Alkaloids
The structure of 3-Azabicyclo[3.1.1]heptanes is similar to that of tropane alkaloids, which have a wide array of biological activities. This suggests that your compound could be used in the synthesis of these alkaloids .
Saturated Isosteres
These compounds have been evaluated for their properties as saturated isosteres, which means they could potentially replace other functional groups in drug molecules to improve pharmacokinetic properties or stability .
Catalysis
Some studies have shown notable catalytic activity with certain metal chlorides at room temperature, indicating potential use in catalysis .
Mechanistic Studies
The mechanism of transformation from spirocyclic oxetanyl nitriles to 3-Azabicyclo[3.1.1]heptanes has been studied, suggesting applications in mechanistic or synthetic chemistry research .
Scalability and Scope
Research into the scalability and scope of transformations involving these compounds could indicate their potential for large-scale synthesis applications .
Future Directions
The future directions for research on “(3-Azabicyclo[3.1.1]heptan-1-yl)methanol” could include further studies on its synthesis, chemical reactions, and potential applications. The development of a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles represents a significant advancement , and future research could build upon this work.
properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEAVVCHHFVNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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